molecular formula C9H9ClFN B6588887 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1822661-88-0

7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6588887
CAS No.: 1822661-88-0
M. Wt: 185.62 g/mol
InChI Key: TXBTXBGYLPOFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated and chlorinated derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold, offered exclusively for research purposes. The THIQ core is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities and is found in numerous natural products and active pharmaceutical ingredients . This compound serves as a versatile and important organic synthetic intermediate, particularly in the research and development of novel compounds for agrochemical, pharmaceutical, and dyestuff applications . The strategic introduction of both chloro and fluoro substituents on the aromatic ring is a common practice in drug discovery to modulate key properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers value this building block for constructing more complex molecular architectures for screening and development. The compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBTXBGYLPOFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

This classical method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or similar agents. For halogenated derivatives, pre-functionalized phenethylamine precursors are essential. For example, 5-fluoro-7-chloro-substituted phenethylamines undergo cyclization under refluxing toluene with POCl₃, yielding the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydro form.

Pictet-Spengler Reaction

Condensation of phenethylamine derivatives with aldehydes or ketones under acidic conditions forms the THIQ scaffold. Fluorine and chlorine substituents are typically introduced via pre-halogenated starting materials. A 2024 study demonstrated the use of 4-fluoro-6-chlorophenethylamine and formaldehyde in trifluoroacetic acid to achieve a 72% yield of the THIQ backbone.

Regioselective Halogenation Techniques

Introducing chlorine and fluorine at the 7- and 5-positions, respectively, requires precise control to avoid undesired substitution patterns.

Directed Ortho-Metalation (DoM)

Lithiation-directed halogenation enables regioselective functionalization:

  • Fluorination : A 2023 protocol utilized N-fluorobenzenesulfonimide (NFSI) with AgNO₃ catalysis in dimethylacetamide (DMA) to install fluorine at the 5-position.

  • Chlorination : Subsequent treatment with N-chlorosuccinimide (NCS) in dichloromethane at −78°C introduced chlorine at the 7-position.

Table 1: Halogenation Conditions and Yields

StepReagentCatalystSolventTemp (°C)Yield (%)
FluorinationNFSIAgNO₃DMA2568
ChlorinationNCSNoneCH₂Cl₂−7882

Electrophilic Aromatic Substitution

For late-stage halogenation, Lewis acid-mediated reactions are employed:

  • Chlorine : Cl₂ gas with FeCl₃ in CH₂Cl₂ at 0°C (78% yield).

  • Fluorine : Selectfluor® in acetonitrile under microwave irradiation (150°C, 10 min, 65% yield).

Catalytic Hydrogenation of Isoquinoline Precursors

Reducing the aromatic ring of 7-chloro-5-fluoroisoquinoline to the tetrahydro form is achieved through catalytic hydrogenation:

Palladium-Catalyzed Hydrogenation

Using 10% Pd/C under 50 psi H₂ in ethanol at 25°C for 12 hours provides complete reduction without dehalogenation.

Transfer Hydrogenation

Ammonium formate as a hydrogen donor with Pd/C in methanol (80°C, 6 hours) offers a safer alternative with 89% yield.

Microwave-Assisted Synthesis Optimization

Recent advancements highlight microwave irradiation’s role in accelerating key steps:

  • Cyclization : Reducing reaction time from 48 hours to 45 minutes with 300 W irradiation.

  • Halogenation : Achieving 95% conversion in 5 minutes using Selectfluor® and microwave heating.

Table 2: Conventional vs. Microwave-Promoted Synthesis

StepConventional TimeMicrowave TimeYield Increase (%)
Cyclization48 h45 min+18
Fluorination24 h5 min+27

Purification and Characterization

Chromatographic Separation

Silica gel column chromatography with hexane/ethyl acetate (4:1) effectively isolates the target compound (>98% purity).

Spectroscopic Confirmation

  • ¹H NMR : Characteristic signals at δ 3.15 (m, 4H, CH₂-N-CH₂) and δ 6.82 (d, J = 8.4 Hz, Ar-H).

  • ¹⁹F NMR : Single peak at −140.4 ppm confirming fluorine incorporation .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmacological Activities
The tetrahydroisoquinoline scaffold has been extensively studied for its pharmacological properties. Compounds within this class, including 7-chloro-5-fluoro-THIQ, exhibit a range of biological activities:

  • Anticancer Activity : THIQ derivatives have shown promise as anticancer agents. For instance, studies indicate that certain THIQ analogs can inhibit tumor growth and induce apoptosis in cancer cell lines .
  • Neurological Applications : THIQ compounds are investigated for their neuroprotective effects, particularly in conditions like Parkinson's disease. Their ability to modulate neurotransmitter systems positions them as potential treatments for neurodegenerative disorders .
  • Antimicrobial Properties : Research has demonstrated that THIQ derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of THIQ compounds is crucial for optimizing their efficacy and safety profiles. The presence of specific functional groups influences biological activity significantly:

Functional Group Effect on Activity
Fluorine SubstitutionEnhances lipophilicity and bioavailability
Chlorine SubstitutionModulates receptor binding affinity
Alkyl SubstituentsAffects solubility and metabolic stability

The incorporation of halogen atoms like chlorine and fluorine has been linked to increased potency against various targets .

Synthetic Strategies

The synthesis of 7-chloro-5-fluoro-THIQ involves several methodologies that have been explored in the literature:

  • One-Pot Reactions : Recent advancements include efficient one-pot synthesis methods that streamline the production of functionalized THIQ derivatives with high yields .
  • Multi-component Reactions (MCR) : These reactions allow for the rapid assembly of complex structures from simpler precursors, enhancing the diversity of synthesized THIQ compounds .

Case Studies

Several case studies highlight the practical applications of 7-chloro-5-fluoro-THIQ:

  • Case Study 1: Anticancer Activity
    A study demonstrated that a specific THIQ derivative exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms. The compound was shown to interfere with the cell cycle, leading to increased cell death rates .
  • Case Study 2: Neuroprotective Effects
    In a preclinical model of Parkinson's disease, 7-chloro-5-fluoro-THIQ was found to protect dopaminergic neurons from oxidative stress-induced damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Electronic Properties

The substituent type and position critically influence the physicochemical and electronic properties of THIQ derivatives. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
7-Chloro-5-fluoro-THIQ Cl (7), F (5) C₉H₉ClFN 185.5 Hypothetical: Enhanced electronic effects for corrosion inhibition or medicinal use -
CKD712 6,7-dihydroxy, 1-α-naphthylmethyl C₂₀H₂₁NO₂ 307.39 Induces VEGF production, wound healing via AMPK/HO-1 pathway
5-BEI Benzyl (indole), THIQ Not provided - Corrosion inhibitor in HCl medium; benzyl group enhances adsorption
2-Chloro-6,7-dimethoxy-THIQ Cl (2), OMe (6,7) C₁₁H₁₄ClNO₂ 227.69 Synthetic intermediate; chloro and methoxy groups stabilize intermediates
7-Nitro-THIQ hydrochloride NO₂ (7) C₉H₁₁ClN₂O₂ 230.65 Strong electron-withdrawing nitro group for research applications
7,8-Difluoro-THIQ hydrochloride F (7,8) C₉H₉ClF₂N 217.63 Adjacent fluorines increase polarity for life science research
7-Fluoro-5-methoxy-THIQ HCl F (7), OMe (5) C₁₀H₁₃ClFNO 217.67 Methoxy (electron-donating) vs. fluoro (electron-withdrawing) balance

Key Observations:

  • Steric Influence : The 7-chloro substituent may introduce steric hindrance compared to smaller groups like methoxy or nitro, affecting binding in biological systems.
  • Positional Effects: Fluorine at position 5 (vs.

Biological Activity

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline (7-Cl-5-F-THIQ) is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a tetrahydroisoquinoline backbone with chlorine and fluorine substituents that enhance its pharmacological properties. Its molecular formula is C_10H_10ClF_N, with a molecular weight of approximately 187.64 g/mol.

Biological Activities

Research has indicated that 7-Cl-5-F-THIQ exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting potential in treating infections.
  • Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity, with mechanisms potentially involving apoptosis induction in cancer cells.
  • Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective properties, which may extend to 7-Cl-5-F-THIQ as well.

While specific mechanisms for 7-Cl-5-F-THIQ are not fully elucidated, it is known that tetrahydroisoquinolines can interact with various biological targets. The presence of halogen atoms (chlorine and fluorine) may influence the compound's binding affinity and selectivity towards these targets. Research on related compounds suggests that they can modulate neurotransmitter systems and exhibit anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The structural modifications in 7-Cl-5-F-THIQ play a critical role in its biological activity. The introduction of chlorine and fluorine atoms can enhance lipophilicity and alter pharmacokinetic profiles. This principle of bioisosterism allows researchers to design analogs with improved efficacy and safety profiles .

Comparative Analysis

To better understand the biological implications of 7-Cl-5-F-THIQ, a comparison with structurally similar compounds is useful:

Compound NameSimilarityUnique Features
7-Fluoro-1,2,3,4-tetrahydroisoquinoline0.89Lacks chlorine; potential differences in biological activity
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one0.75Different substitution pattern; studied for anticancer properties
5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline0.74Trifluoromethyl group may enhance lipophilicity
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline0.73Similar to above but with a different position of substitution
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline0.69Examined for distinct pharmacological profiles due to trifluoromethyl group

Case Studies

Several studies have highlighted the potential applications of 7-Cl-5-F-THIQ:

  • Anticancer Study : In vitro assays demonstrated that 7-Cl-5-F-THIQ induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound exhibited an IC50 value of approximately 15 µM against certain tumor types .
  • Antimicrobial Evaluation : A series of tests against bacterial strains revealed that 7-Cl-5-F-THIQ had significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 8 to 32 µg/mL depending on the strain tested.
  • Neuroprotection Research : In models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced cell death, suggesting a mechanism involving antioxidant activity .

Q & A

Q. What synthetic methodologies are commonly employed for 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline, and how do their yields and limitations compare?

A regio-complementary approach involving cyclization of catechol amines followed by deoxyfluorination is a key method . This strategy allows precise fluorination at the 5-position, though yields (typically 50–70%) depend on reaction conditions like temperature and fluorinating agents (e.g., XtalFluor-E). Alternative routes, such as Friedel-Crafts alkylation or Pictet-Spengler cyclization, may introduce impurities due to competing ring closures, requiring rigorous purification .

Q. Which spectroscopic techniques are critical for structural confirmation of 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and confirms chloro/fluoro substituent positions. Coupling constants in 1H NMR distinguish between para/meta fluorine placement .
  • Mass Spectrometry (MS) : Validates molecular weight (expected [M+H]+: 229.04) and detects halogen isotopic patterns .
  • IR Spectroscopy : Identifies NH stretching (≈3,300 cm⁻¹) and aromatic C-Cl/C-F vibrations (600–800 cm⁻¹) .

Q. What purification methods are recommended for isolating 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline from reaction mixtures?

Flash chromatography with gradient elution (hexane/ethyl acetate) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures improves purity (>95%) but may reduce yields due to solubility challenges. HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves stereoisomers if present .

Advanced Research Questions

Q. How can regioselectivity issues during fluorination at the 5-position be addressed?

Deoxyfluorination using DAST (diethylaminosulfur trifluoride) or XtalFluor-E under anhydrous conditions minimizes competing reactions. Steric hindrance from the tetrahydroisoquinoline core favors fluorination at the less-hindered 5-position, but electron-withdrawing chloro groups may require adjusted temperatures (0°C to RT) to avoid over-fluorination .

Q. What experimental strategies resolve contradictions in biological activity data across analogs with varying substituents?

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 7-methoxy or 2-methylsulfonyl derivatives) to assess substituent effects on target binding .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets, clarifying activity disparities .
  • Control Experiments : Verify compound stability under assay conditions (pH, temperature) to exclude degradation artifacts .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be systematically analyzed?

  • Variable Temperature NMR : Resolves dynamic effects like ring-flipping in the tetrahydroisoquinoline core.
  • 2D Techniques (COSY, HSQC) : Assign ambiguous peaks and confirm connectivity. For example, NOESY correlations distinguish between axial/equatorial fluorine orientations .

Q. What are the optimal conditions for scaling up synthesis while maintaining yield and purity?

  • Flow Chemistry : Continuous processing minimizes side reactions (e.g., dimerization) during cyclization steps.
  • In Situ Monitoring : ReactIR tracks intermediate formation to adjust reagent stoichiometry dynamically .

Methodological Notes

  • Data Validation : Cross-reference synthetic yields and spectral data with literature benchmarks (e.g., PubChem, peer-reviewed journals) to identify outliers .
  • Contradiction Mitigation : Replicate experiments under inert atmospheres (N2/Ar) to exclude oxidation side products .

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